molecular formula C23H22Cl2N2O B4306255 3-(3-CHLORO-4-METHYLANILINO)-1-(3-CHLORO-4-METHYLPHENYL)-5-METHYL-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE

3-(3-CHLORO-4-METHYLANILINO)-1-(3-CHLORO-4-METHYLPHENYL)-5-METHYL-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE

Cat. No.: B4306255
M. Wt: 413.3 g/mol
InChI Key: SVKNRNLJUIOOIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-CHLORO-4-METHYLANILINO)-1-(3-CHLORO-4-METHYLPHENYL)-5-METHYL-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE is a synthetic organic compound. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-CHLORO-4-METHYLANILINO)-1-(3-CHLORO-4-METHYLPHENYL)-5-METHYL-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE typically involves multi-step organic reactions. A common approach might include:

    Starting Materials: The synthesis begins with 3-chloro-4-methylaniline and 3-chloro-4-methylbenzaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction to form an intermediate Schiff base.

    Cyclization: The Schiff base is then cyclized under acidic or basic conditions to form the indole ring structure.

    Reduction: The final step involves the reduction of the intermediate to yield the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.

    Temperature and Pressure: Control of reaction temperature and pressure to optimize conditions.

Chemical Reactions Analysis

Types of Reactions

3-(3-CHLORO-4-METHYLANILINO)-1-(3-CHLORO-4-METHYLPHENYL)-5-METHYL-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Halogen atoms (chlorine) can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3-CHLORO-4-METHYLANILINO)-1-(3-CHLORO-4-METHYLPHENYL)-5-METHYL-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation into DNA or RNA to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(3-CHLORO-4-METHYLANILINO)-1-(3-CHLORO-4-METHYLPHENYL)-5-METHYL-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE: The target compound.

    1-(3-chloro-4-methylphenyl)-3-[(3-chloro-4-methylphenyl)amino]-5-methyl-1,4,5,6-tetrahydro-2H-indol-2-thione: A sulfur analog.

    1-(3-chloro-4-methylphenyl)-3-[(3-chloro-4-methylphenyl)amino]-5-methyl-1,4,5,6-tetrahydro-2H-indol-2-ol: A hydroxyl analog.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. The presence of chlorine and methyl groups can significantly influence its chemical reactivity and interaction with biological targets.

Properties

IUPAC Name

3-(3-chloro-4-methylanilino)-1-(3-chloro-4-methylphenyl)-5-methyl-5,6-dihydro-4H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N2O/c1-13-4-9-21-18(10-13)22(26-16-7-5-14(2)19(24)11-16)23(28)27(21)17-8-6-15(3)20(25)12-17/h5-9,11-13,26H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKNRNLJUIOOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=C2C(=C(C(=O)N2C3=CC(=C(C=C3)C)Cl)NC4=CC(=C(C=C4)C)Cl)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-CHLORO-4-METHYLANILINO)-1-(3-CHLORO-4-METHYLPHENYL)-5-METHYL-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE
Reactant of Route 2
Reactant of Route 2
3-(3-CHLORO-4-METHYLANILINO)-1-(3-CHLORO-4-METHYLPHENYL)-5-METHYL-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE
Reactant of Route 3
3-(3-CHLORO-4-METHYLANILINO)-1-(3-CHLORO-4-METHYLPHENYL)-5-METHYL-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE
Reactant of Route 4
3-(3-CHLORO-4-METHYLANILINO)-1-(3-CHLORO-4-METHYLPHENYL)-5-METHYL-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE
Reactant of Route 5
Reactant of Route 5
3-(3-CHLORO-4-METHYLANILINO)-1-(3-CHLORO-4-METHYLPHENYL)-5-METHYL-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE
Reactant of Route 6
3-(3-CHLORO-4-METHYLANILINO)-1-(3-CHLORO-4-METHYLPHENYL)-5-METHYL-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE

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